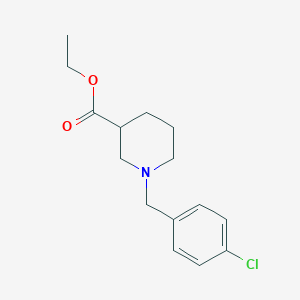
ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in the treatment of addiction and other psychiatric disorders. The compound was first synthesized in the 1970s, but it was not until recently that its potential therapeutic benefits were discovered.
Wirkmechanismus
The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is not fully understood, but it is believed to involve the inhibition of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have therapeutic benefits in a variety of psychiatric disorders. ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a selective inhibitor of HDAC2, which is believed to be the primary target for its therapeutic effects.
Biochemische Und Physiologische Effekte
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use. In preclinical studies, the compound has been shown to reduce the expression of genes that are involved in drug addiction and to increase the expression of genes that are involved in learning and memory. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine, in the brain. In clinical studies, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to reduce drug cravings and to improve mood and cognitive function in patients with addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 for lab experiments is its selectivity for HDAC2. This makes it a useful tool for studying the role of this enzyme in psychiatric disorders. However, one limitation of the compound is its relatively low potency, which means that high doses are required to achieve therapeutic effects. This can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109. One area of interest is the development of more potent and selective HDAC inhibitors that could be used for therapeutic purposes. Another area of interest is the use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a promising compound that has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. Its mechanism of action involves the inhibition of HDAC2, and it has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic use. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. In particular, the compound has been shown to be effective in reducing cravings for cocaine and other drugs of abuse. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. The compound has been tested in both preclinical and clinical studies, and the results have been promising.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEMTLQFPAALIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
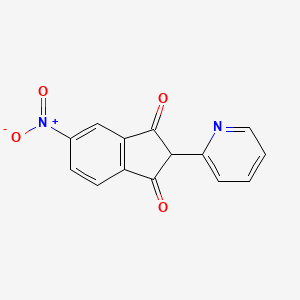
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
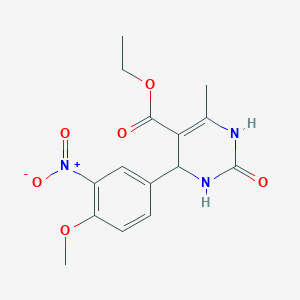
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)
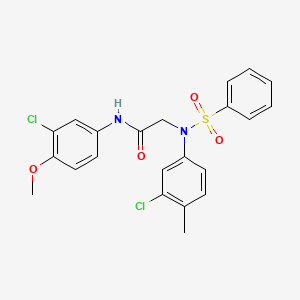
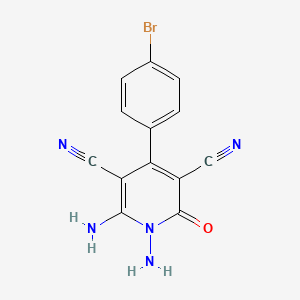
![2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)